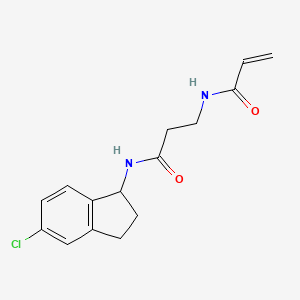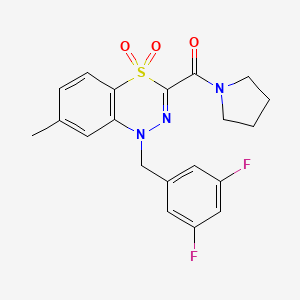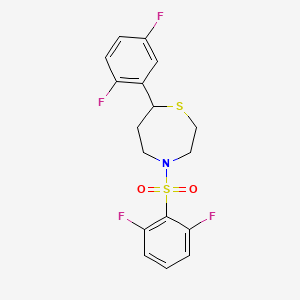
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is a critical signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility, which could affect its efficacy in in vivo studies.
Orientations Futures
There are several future directions for the research and development of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide. One of the primary areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to understand the precise mechanism of action of this compound and its potential applications in the treatment of various diseases other than cancer. Furthermore, the development of novel drug delivery systems could also enhance the efficacy of this compound in in vivo studies.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide can be achieved through a multi-step process involving various chemical reactions. The initial step involves the condensation of 5-chloro-1H-indene-1,3(2H)-dione with prop-2-enamide in the presence of a catalyst to form the intermediate compound. This intermediate compound then undergoes further reactions to form the final product.
Applications De Recherche Scientifique
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of novel drugs, particularly in the treatment of cancer. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death.
Propriétés
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-7-15(20)18-13-6-3-10-9-11(16)4-5-12(10)13/h2,4-5,9,13H,1,3,6-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAIRKHABYWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)




![1-(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-4-carboxamide](/img/structure/B2854163.png)


![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2854169.png)
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2854172.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)